N-(6-Methoxy-1-indanyl)glycine
Description
N-(6-Methoxy-1-indanyl)glycine is a synthetic glycine derivative featuring a methoxy-substituted indanyl group attached to the glycine backbone. The methoxy group may enhance lipophilicity and metabolic stability compared to unsubstituted analogs, as seen in other N-aryl glycine derivatives .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)amino]acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-2-8-3-5-11(10(8)6-9)13-7-12(14)15/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15) |
InChI Key |
NACORMQFGMQMSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2NCC(=O)O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Glycine Derivatives
Structural and Functional Analogues
The following table summarizes key glycine derivatives from the evidence, highlighting structural motifs and biological activities:
Pharmacological and Chemical Properties
Anticonvulsant Activity
- N-(Benzyloxycarbonyl)glycine benzylamide (Compound 16): Demonstrated potent anticonvulsant activity in maximal electroshock (MES) and chemical-induced seizure models, comparable to phenytoin (ED₅₀ = 4.8 mg/kg). No neurotoxicity was observed up to 150 mg/kg .
- Hypothetical Activity of N-(6-Methoxy-1-indanyl)glycine : The indanyl group may confer improved blood-brain barrier penetration compared to benzylamide derivatives, while the methoxy group could reduce oxidative metabolism, as seen in methoxy-substituted peptoids .
Metabolic Stability and Reactivity
- N-(2-Furacyl)glycine : Highly labile under acidic conditions, forming hydroxyalkyl glycine derivatives upon hydrogenation (e.g., N-(2,3,6-trihydroxyhexyl)glycine) .
- N-(p-Methoxybenzyl)glycine : The methoxy group enhances stability in peptoid-peptide hybrids, likely due to reduced electron-withdrawing effects compared to halogens .
Role in Glycation Pathways
Physicochemical Properties
The table below compares calculated properties of select compounds (data inferred from evidence):
| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility | Key Features |
|---|---|---|---|---|
| This compound | ~235 g/mol | ~2.1 | Low | High lipophilicity, indane rigidity |
| N-(Benzyloxycarbonyl)glycine benzylamide | 298 g/mol | 3.5 | Very low | High CNS penetration |
| N-(p-Methoxybenzyl)glycine | 195 g/mol | 1.8 | Moderate | Peptoid backbone compatibility |
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